molecular formula C9H16N6O B093603 s-Triazine, 2,4-bis(methylamino)-6-morpholino- CAS No. 16268-57-8

s-Triazine, 2,4-bis(methylamino)-6-morpholino-

Cat. No. B093603
CAS RN: 16268-57-8
M. Wt: 224.26 g/mol
InChI Key: RNJNDYSDCDTDFN-UHFFFAOYSA-N
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Description

S-triazine, 2,4-bis(methylamino)-6-morpholino- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly referred to as melamine, and its unique chemical structure makes it an essential component in the production of various materials, including plastics, resins, and coatings. Additionally, s-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

S-triazine, 2,4-bis(methylamino)-6-morpholino- has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the urea cycle, purine synthesis, and histidine degradation. By inhibiting these enzymes, s-triazine, 2,4-bis(methylamino)-6-morpholino- can alter the biochemical and physiological processes within cells, leading to a range of effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of s-triazine, 2,4-bis(methylamino)-6-morpholino- are diverse and depend on the specific metabolic pathway affected. For example, inhibition of the urea cycle can lead to the accumulation of toxic ammonia in the body, while inhibition of purine synthesis can lead to decreased levels of nucleotides and impaired DNA synthesis.

Advantages And Limitations For Lab Experiments

S-triazine, 2,4-bis(methylamino)-6-morpholino- has several advantages for use in lab experiments, including its high solubility in water and organic solvents, as well as its ability to inhibit specific enzymes. However, limitations include the potential for toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of s-triazine, 2,4-bis(methylamino)-6-morpholino-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to better understand the mechanism of action and potential applications in scientific research, including the development of new drugs and therapies. Finally, research is needed to better understand the potential risks associated with exposure to s-triazine, 2,4-bis(methylamino)-6-morpholino- and to develop safer handling and disposal methods.

Synthesis Methods

The synthesis of s-triazine, 2,4-bis(methylamino)-6-morpholino- can be achieved through various methods, including the reaction of urea with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.

Scientific Research Applications

S-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications. One of the primary areas of interest is its mechanism of action, which has been shown to involve the inhibition of enzymes involved in various metabolic pathways.

properties

CAS RN

16268-57-8

Product Name

s-Triazine, 2,4-bis(methylamino)-6-morpholino-

Molecular Formula

C9H16N6O

Molecular Weight

224.26 g/mol

IUPAC Name

2-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16N6O/c1-10-7-12-8(11-2)14-9(13-7)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

RNJNDYSDCDTDFN-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N2CCOCC2)NC

Canonical SMILES

CNC1=NC(=NC(=N1)N2CCOCC2)NC

Other CAS RN

16268-57-8

synonyms

N,N'-Dimethyl-6-morpholino-1,3,5-triazine-2,4-diamine

Origin of Product

United States

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